molecular formula C13H13NS B2543050 3-Methyl-5-[(phenylmethyl)thio]pyridine CAS No. 1210868-05-5

3-Methyl-5-[(phenylmethyl)thio]pyridine

Cat. No. B2543050
CAS RN: 1210868-05-5
M. Wt: 215.31
InChI Key: GIMRYRAGANEDSE-UHFFFAOYSA-N
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Description

3-Methyl-5-[(phenylmethyl)thio]pyridine, also known as 3-M-5-(PhMeS)P, is an organosulfur compound that has been studied for its potential as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties and has been studied for its potential use in treating various types of cancer, including breast, prostate, and lung cancer. Additionally, 3-M-5-(PhMeS)P has been studied for its potential use in treating inflammatory diseases, such as arthritis and psoriasis.

Scientific Research Applications

Synthesis and Chemical Modifications

Studies have focused on synthesizing pyrimidine and pyridine derivatives, which are structurally similar or related to the compound of interest. These efforts aim to explore their potential applications in medicinal chemistry and materials science. For instance, Rathod and Solanki (2018) discussed the synthesis of pyrimidine derivatives through a one-pot synthesis, highlighting their antimicrobial activity (Rathod & Solanki, 2018). Additionally, Grozavu et al. (2020) developed a catalytic method for the C-3/5 methylation of pyridines, a process relevant to enhancing the chemical properties of such compounds for further applications (Grozavu et al., 2020).

Antimicrobial and Anticancer Activities

Research has also explored the antimicrobial and anticancer properties of pyridine derivatives. Bayrak et al. (2009) synthesized 1,2,4-triazoles and evaluated their antimicrobial activities, demonstrating the therapeutic potential of these compounds (Bayrak et al., 2009). In the realm of anticancer research, Ivasechko et al. (2022) developed novel pyridine-thiazole hybrid molecules with high antiproliferative activity against various cancer cell lines, indicating their potential as anticancer agents (Ivasechko et al., 2022).

Luminescence and Material Applications

Compounds related to "3-Methyl-5-[(phenylmethyl)thio]pyridine" have been studied for their luminescence properties and applications in materials science. Xue et al. (2000) investigated the luminescence properties of ReI−ReI chromophores, offering insights into the use of pyridine derivatives in developing luminescent materials (Xue et al., 2000).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

3-benzylsulfanyl-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-11-7-13(9-14-8-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMRYRAGANEDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-5-methylpyridine (888 mg) in toluene (10 mL) were added phenylmethanethiol (705 mg), N,N-diisopropylethylamine (1.47 g), tris(dibenzylideneacetone)dipalladium(0)(189 mg) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (239 mg), and the mixture was stirred under an argon atmosphere at 80° C. for 1.5 hr. The reaction mixture was filtered through silica gel, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=19:1→17:3) to give the title compound as a yellow oil (yield 1.06 g, 95%).
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
705 mg
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
189 mg
Type
catalyst
Reaction Step One
Quantity
239 mg
Type
catalyst
Reaction Step One
Yield
95%

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